
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a phenylpropene moiety and a methylbenzene sulfonate group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate typically involves the esterification of (2E)-3-phenylprop-2-en-1-ol with 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (2E)-3-phenylprop-2-en-1-ol and 4-methylbenzene-1-sulfonic acid.
Oxidation: The phenylpropene moiety can undergo oxidation reactions to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide. The reactions are usually conducted at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate are used. The reactions are carried out in solvents like dichloromethane or acetone at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylpropene derivatives.
Hydrolysis: Products are (2E)-3-phenylprop-2-en-1-ol and 4-methylbenzene-1-sulfonic acid.
Oxidation: Products include epoxides and diols of the phenylpropene moiety.
Applications De Recherche Scientifique
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of (2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The phenylpropene moiety can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzoate: Similar structure but with a benzoate group instead of a sulfonate group.
(2E)-3-phenylprop-2-en-1-yl 4-methylphenyl ether: Similar structure but with an ether linkage instead of an ester linkage.
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzamide: Similar structure but with an amide group instead of a sulfonate group.
Uniqueness
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the sulfonate ester group, which imparts distinct reactivity and solubility properties. The sulfonate group is a strong electron-withdrawing group, making the compound more reactive towards nucleophiles compared to its analogs with benzoate, ether, or amide groups. This unique reactivity makes it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
19627-30-6 |
|---|---|
Formule moléculaire |
C16H16O3S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
[(E)-3-phenylprop-2-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
Clé InChI |
ADTMITDBGCYTKC-VMPITWQZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


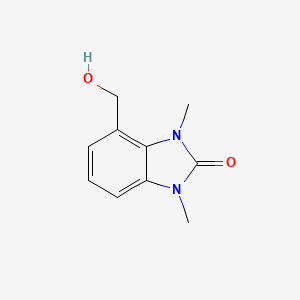
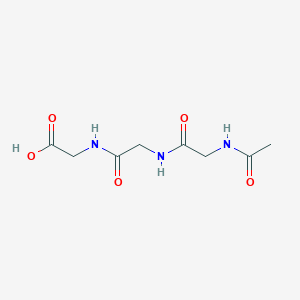

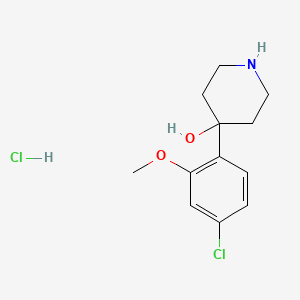
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
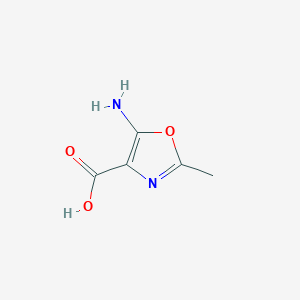

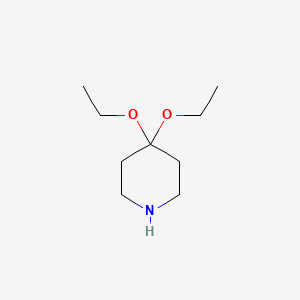
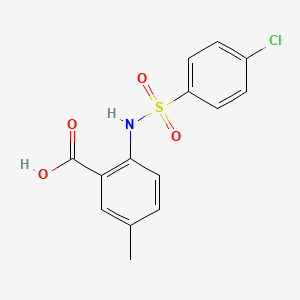

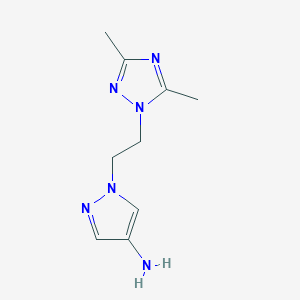
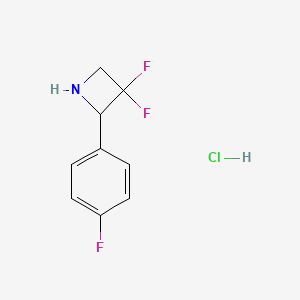
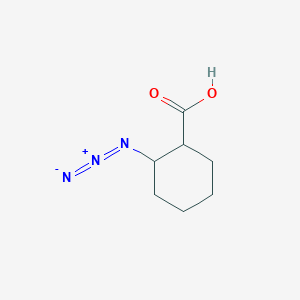
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
